

# Application Notes and Protocols for Tris(dimethylamino)antimony in Semiconductor Manufacturing

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## Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Tris(dimethylamino)antimony** (TDMASb) as a doping precursor in semiconductor manufacturing. The information is intended for professionals in research and development environments.

## Introduction

**Tris(dimethylamino)antimony**, with the chemical formula  $\text{Sb}[\text{N}(\text{CH}_3)_2]_3$ , is a high-purity organometallic precursor increasingly utilized in the fabrication of III-V compound semiconductors.[1][2] Its primary application lies in Metal-Organic Chemical Vapor Deposition (MOCVD) and Chemical Vapor Deposition (CVD) processes for the controlled introduction of antimony (Sb) as a dopant or as a constituent in the growth of thin films such as Indium Antimonide (InSb) and Gallium Antimonide (GaSb).[1][3] The absence of direct antimony-carbon bonds in TDMASb makes it an attractive alternative to traditional alkylantimony precursors, potentially reducing carbon incorporation into the epitaxial layers.[4]

## Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of TDMASb is essential for its safe and effective use in a laboratory or manufacturing setting.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>18</sub> N <sub>3</sub> Sb	[2][5][6]
Molecular Weight	253.99 g/mol	[2][5][6]
Appearance	Colorless liquid	[5]
Density	1.325 g/mL at 25 °C	[2]
Boiling Point	33 °C	[4]
Melting Point	300 °C	[2]
CAS Number	7289-92-1	[3][5]

## Safety and Handling

**Tris(dimethylamino)antimony** is a hazardous chemical that requires strict safety protocols. It is flammable, water-reactive, and toxic.[6][7]

### 3.1. General Safety Precautions:

- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.[8]
- Do not breathe vapor or mist.[8]
- Keep away from heat, sparks, and open flames.
- Store in a cool, dry place away from moisture and incompatible materials such as acids and oxidizing agents.
- Handle under an inert atmosphere (e.g., nitrogen or argon).[8]

### 3.2. Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield.[8]
- Hand Protection: Neoprene or nitrile rubber gloves.[7]

- Body Protection: Flame-retardant lab coat and closed-toe shoes.[8]
- Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and ammonia should be available for emergency situations.[7]

### 3.3. Emergency Procedures:

- Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
- Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
- Spills: Evacuate the area. Use absorbent, non-combustible material to clean up the spill. Do not use water.

## Application in MOCVD Doping

TDMASb serves as a volatile precursor for the in-situ doping of semiconductor thin films during MOCVD growth. The following sections provide experimental protocols for the growth of InSb and GaSb using TDMASb.

## MOCVD Growth of Indium Antimonide (InSb)

Objective: To grow epitaxial layers of InSb on a suitable substrate using TDMASb and a group III precursor.

Precursors:

- Antimony Source: **Tris(dimethylamino)antimony** (TDMASb)
- Indium Source: Trimethylindium (TMIn)

- Carrier Gas: Hydrogen (H<sub>2</sub>)

#### Experimental Parameters:

Parameter	Range	Notes
Growth Temperature	285 - 500 °C	Temperatures >400 °C tend to produce p-type layers, while temperatures around 400 °C can produce n-type layers.
Reactor Pressure	76 - 660 Torr	
V/III Ratio	0.63 - 8.6	The ratio of the molar flow rate of the group V precursor (TDMASb) to the group III precursor (TMIn).
Growth Rate	0.06 - 0.67 µm/h	Proportional to the TMIn flow rate.

#### Protocol:

- Substrate Preparation:** Prepare a suitable substrate (e.g., InSb or GaAs) by cleaning and etching to remove surface contaminants and oxides.
- System Preparation:** Load the substrate into the MOCVD reactor. Purge the reactor and gas lines thoroughly with high-purity hydrogen.
- Precursor Handling:** Maintain the TDMASb and TMIn bubblers at a constant temperature to ensure stable vapor pressure.
- Growth Initiation:** Heat the substrate to the desired growth temperature under a hydrogen flow.
- Deposition:** Introduce the TDMASb and TMIn precursors into the reactor at the desired flow rates to achieve the target V/III ratio and growth rate.

- **Growth Termination:** After the desired film thickness is achieved, stop the precursor flows and cool the substrate under a hydrogen atmosphere.
- **Characterization:** Analyze the grown InSb film for its structural, electrical, and optical properties using techniques such as X-ray diffraction (XRD), Hall effect measurements, and photoluminescence (PL) spectroscopy.

## MOCVD Growth of Gallium Antimonide (GaSb)

Objective: To grow p-type GaSb layers on a GaAs substrate using TDMASb.

Precursors:

- Antimony Source: **Tris(dimethylamino)antimony** (TDMASb)
- Gallium Source: Trimethylgallium (TMGa)
- Carrier Gas: Hydrogen (H<sub>2</sub>)

Experimental Parameters:

Parameter	Range	Resulting Properties
Growth Temperature	475 - 580 °C	
Reactor Pressure	~50 Torr	Low-pressure MOCVD
V/III Ratio	0.4 - 2.0	
Hole Mobility	~616 cm <sup>2</sup> /Vs	at a hole concentration of 4.3 x 10 <sup>17</sup> cm <sup>-3</sup>
Hole Concentration	4.3 x 10 <sup>17</sup> cm <sup>-3</sup>	p-type conductivity

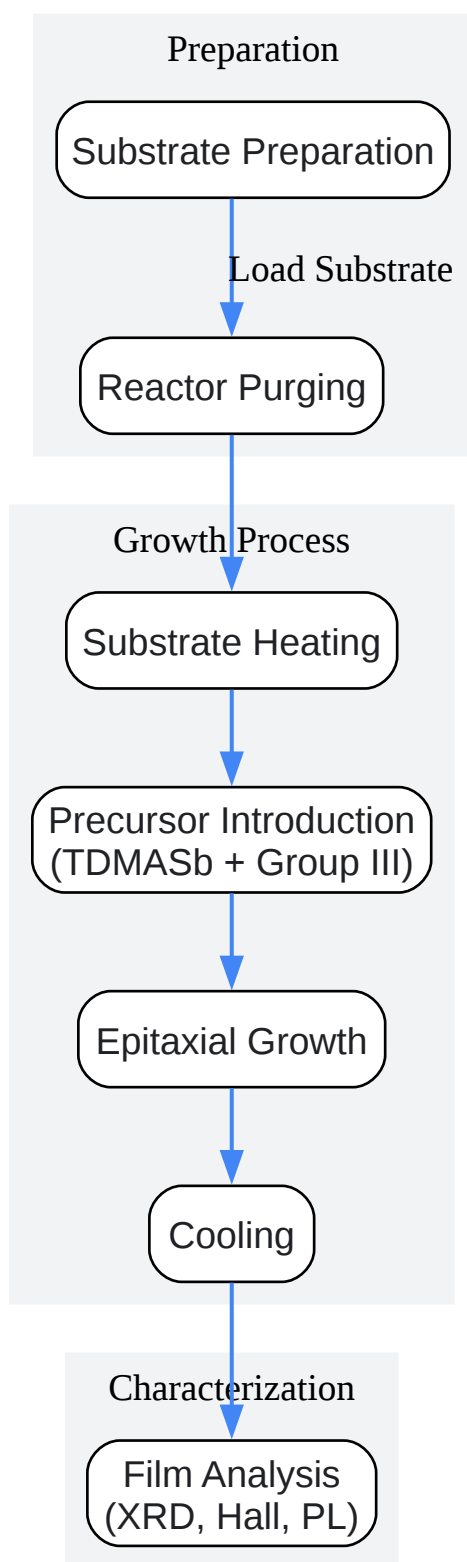
Protocol:

- **Substrate Preparation:** Prepare a GaAs substrate by standard cleaning procedures.
- **System Preparation:** Load the substrate into a vertical low-pressure MOCVD reactor. Purge the system with hydrogen.

- Precursor Handling: Maintain the TDMASb and TMGa bubblers at controlled temperatures for stable precursor delivery.
- Growth Initiation: Heat the substrate to the desired growth temperature (in the range of 475 - 580 °C).
- Deposition: Introduce TDMASb and TMGa into the reactor to achieve a V/III ratio between 0.4 and 2.0.
- Growth Termination: Cease the precursor flow and cool the system down under a hydrogen ambient.
- Characterization: Evaluate the GaSb layer's properties, including surface morphology, crystal quality, and electrical characteristics.

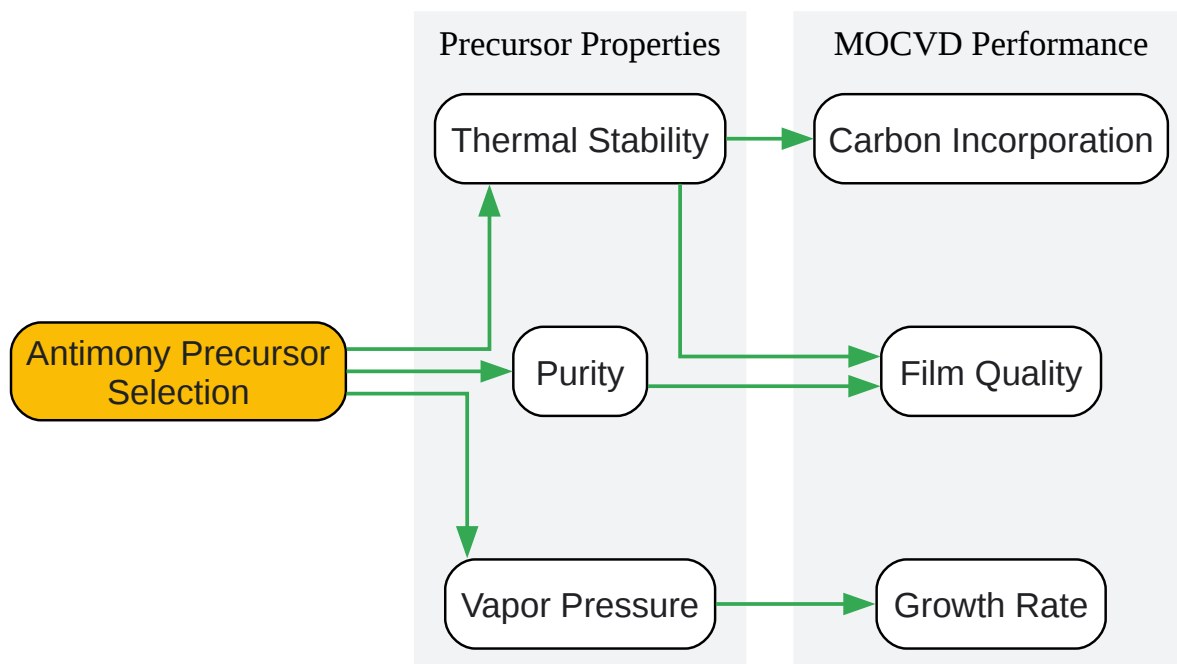
## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for MOCVD doping using TDMASb and the logical relationship between precursor selection and MOCVD performance.



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Figure 1: Generalized MOCVD experimental workflow.



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Figure 2: Logical relationship between precursor properties and MOCVD performance.

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